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Compound of Interest

Compound Name: N1-Methylxylo-guanosine

Cat. No.: B15586693

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the antiviral activity
of xylo-guanosine and its derivatives. While specific early studies on N1-Methylxylo-
guanosine were not prominently found in the initial literature searches, this document focuses
on the foundational research of its parent compound, 9-(B-D-xylofuranosyl)guanine (xylo-G),
which laid the groundwork for understanding the potential of this class of nucleoside analogs.
This guide summarizes key quantitative data, details experimental methodologies from seminal
studies, and visualizes relevant pathways and workflows to facilitate a comprehensive
understanding of the topic.

Core Antiviral Activity Data

Early investigations into the antiviral properties of xylo-G and its phosphorylated derivatives
revealed moderate activity against a range of DNA viruses. The following table summarizes the
key findings from these pioneering studies.
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Key Experimental Protocols
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The foundational research into xylo-G's antiviral activity involved both chemical synthesis of the
compounds and in vivo evaluation of their efficacy.

Synthesis of Xylo-G Derivatives

The initial synthesis of xylo-G and its phosphorylated derivatives was a critical step in enabling
the evaluation of their biological activity.
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Caption: Chemical synthesis pathway for xylo-GMP and c-xylo-GMP from xylo-G.

A key study by Bloch et al. (1977) described the chemical conversion of 9-(3-D-
xylofuranosyl)guanine (xylo-G) into its 5'-monophosphate (xylo-GMP) and cyclic 3',5'-
monophosphate (c-xylo-GMP) derivatives. While the specific reagents and detailed reaction
conditions are not fully elaborated in the abstract, this conversion was a pivotal step for
subsequent biological testing.

In Vivo Antiviral Activity Assessment

The evaluation of the therapeutic potential of xylo-G and its derivatives was conducted using a
mouse model of herpes virus-induced encephalitis.
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Caption: Workflow for in vivo evaluation of antiviral efficacy.

In these experiments, mice were first infected with Herpes Simplex Virus type 1 to induce
encephalitis. Following infection, the test compounds (xylo-G, xylo-GMP, c-xylo-GMP) and a
control compound (ara-A) were administered either intracerebrally or intraperitoneally. The
effectiveness of the treatment was then observed, and the therapeutic index was calculated to
quantify the balance between the antiviral activity and the toxicity of the compounds.[1]

Potential Mechanisms of Action

While early research focused primarily on the synthesis and in vivo efficacy of xylo-guanosine
analogs, later studies on other guanosine derivatives have provided insights into potential
mechanisms of antiviral action. One such mechanism involves the inhibition of viral mMRNA

capping.
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Caption: Inhibition of viral mMRNA capping by guanosine analogs.

Certain guanosine nucleotide analogs have been shown to be potent inhibitors of the guanine-
7-methyltransferase and guanylyltransferase activities of the alphavirus nsP1 protein. These
enzymes are crucial for the formation of the 5' cap structure on viral mMRNA, which is essential
for its stability and translation into viral proteins. By inhibiting these enzymes, the guanosine
analogs can effectively block viral replication. This mechanism provides a plausible hypothesis
for the antiviral activity of xylo-guanosine derivatives, although further specific studies would be
needed for confirmation.

Conclusion
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The early research on 9-(3-D-xylofuranosyl)guanine and its phosphorylated derivatives
established a foundation for the exploration of xylo-guanosine analogs as potential antiviral
agents. These initial studies demonstrated moderate activity against DNA viruses, with the
cyclic 3',5'-monophosphate derivative showing superior efficacy in an in vivo model. While
specific data on the antiviral activity of N1-Methylxylo-guanosine from this early period is
scarce, the work on its parent compound, xylo-G, highlights the potential of this chemical
scaffold. Further research, building upon these foundational methodologies, would be
necessary to fully elucidate the structure-activity relationships and the precise mechanisms of
action for this class of nucleoside analogs, including the impact of modifications such as N1-
methylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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